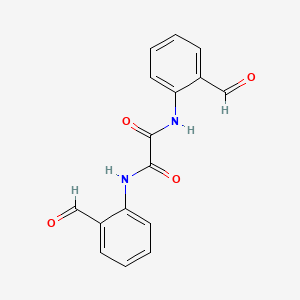
Ethanediamide, N,N'-bis(2-formylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N’-bis(2-formylphenyl)- is an organic compound with the molecular formula C16H12N2O4 It is known for its unique structure, which includes two formylphenyl groups attached to an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis(2-formylphenyl)- typically involves the reaction of ethanediamide with 2-formylphenyl derivatives under controlled conditions. One common method includes the use of a condensation reaction where ethanediamide reacts with 2-formylphenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for Ethanediamide, N,N’-bis(2-formylphenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N,N’-bis(2-formylphenyl)- can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Ethanediamide, N,N’-bis(2-formylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of Ethanediamide, N,N’-bis(2-formylphenyl)- depends on its specific application. In biological systems, it may interact with cellular targets through its formyl groups, which can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Di([1,1’-biphenyl]-2-yl)ethanediamide
- N,N’-Bis(2-ethylphenyl)ethanediamide
Uniqueness
Ethanediamide, N,N’-bis(2-formylphenyl)- is unique due to the presence of formyl groups, which impart distinct reactivity and potential biological activity
Propriétés
Numéro CAS |
740-54-5 |
|---|---|
Formule moléculaire |
C16H12N2O4 |
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
N,N'-bis(2-formylphenyl)oxamide |
InChI |
InChI=1S/C16H12N2O4/c19-9-11-5-1-3-7-13(11)17-15(21)16(22)18-14-8-4-2-6-12(14)10-20/h1-10H,(H,17,21)(H,18,22) |
Clé InChI |
UINKSCOUXPTFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)NC(=O)C(=O)NC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


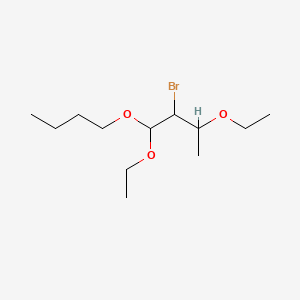

![3,8-dioxabicyclo[3.2.1]octane](/img/structure/B14754144.png)
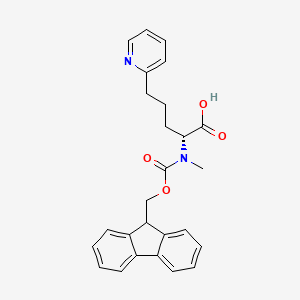
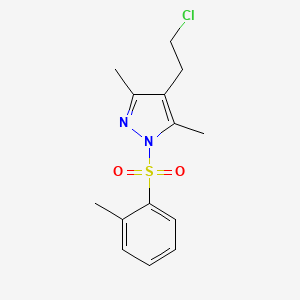
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)
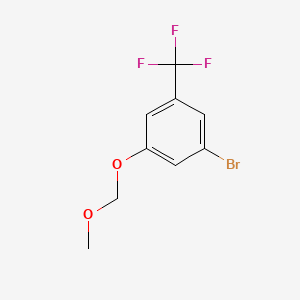
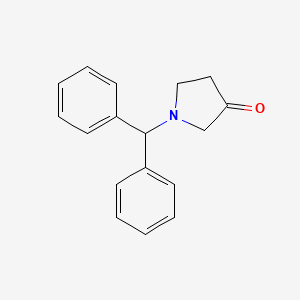
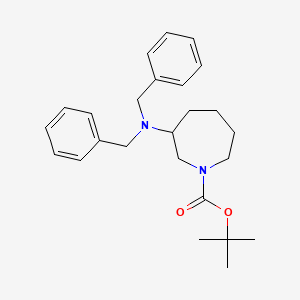

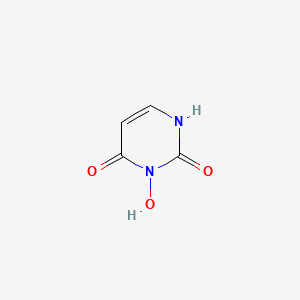
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)
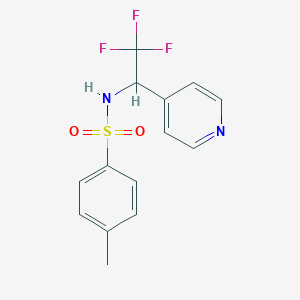
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
